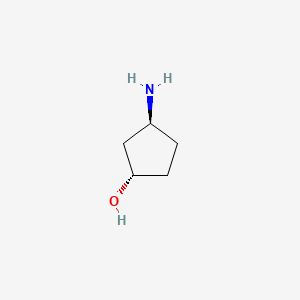

(1S,3S)-3-Aminocyclopentanol

概要

説明

科学的研究の応用

Synthesis and Pharmacological Applications

Nucleoside Analogs Synthesis : Enantiomerically pure (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, derived from L-aspartic acid, have been efficiently synthesized. These compounds are isosteres of ribose and have been used to construct nucleoside analogs with significant antiviral and antineoplastic activities, demonstrating the potential of these compounds in drug development (Rapoport, Chen, Mohareb, Ahn, Sim, & Ho, 2003).

Aminocyclopentanol Inhibitors of β-Glucosidases : (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, prepared from d-glucose, was found to inhibit β-glucosidases, suggesting its application as a potential therapeutic agent for disorders related to glycosidase activity (Boss, Leroy, Blaser, & Reymond, 2000).

Chemical Synthesis and Characterization

Stereochemical Synthesis : The stereoselective synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid from L-serine, highlighting the compound's potential as a potent agonist of metabotropic glutamate receptors, showcases its importance in the synthesis of bioactive molecules (Ohira, Akiyama, Kamihara, Isoda, & Kuboki, 2002).

Aminocyclopentanes as Sugar Mimics : Aminocyclopentanols acting as mimics of α-D-galactosides were synthesized, showing no anomer selectivity in the inhibition of α- and β-galactosidases. This indicates the utility of these compounds in studying carbohydrate-related biological processes (Bøjstrup & Lundt, 2005).

Neurochemical Research

- Anticonvulsant Activity : The compound (1S,3R,4S)-1-aminocyclopentane-1,2,4-tricarboxylic acid (ACPT-1), selective for the mGlu(4alpha) receptor, was found to suppress seizures in animal models, indicating its potential use in the treatment of epilepsy (Chapman, Talebi, Yip, & Meldrum, 2001).

Safety and Hazards

作用機序

Target of Action

It is structurally similar to saxagliptin , a known DPP-4 inhibitor used for the management of type 2 diabetes mellitus . Therefore, it’s plausible that (1S,3S)-3-Aminocyclopentanol may also interact with DPP-4 or similar enzymes.

Mode of Action

Based on its structural similarity to saxagliptin, it may form a reversible, histidine-assisted covalent bond with its target enzyme . This interaction could lead to changes in the enzyme’s activity, potentially influencing metabolic processes.

Biochemical Pathways

If it acts similarly to saxagliptin, it could influence the dpp-4 enzyme and thereby affect the metabolism of incretin hormones . This could have downstream effects on insulin secretion and glucose regulation.

Result of Action

If it acts similarly to Saxagliptin, it could potentially influence the regulation of blood glucose levels by affecting the activity of the DPP-4 enzyme and the metabolism of incretin hormones .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity. For instance, certain environmental conditions could favor the formation of the hypothesized covalent bond with its target enzyme .

生化学分析

Biochemical Properties

It is known that the compound’s structure, specifically its stereochemistry, plays a crucial role in its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

Amines and cycloalcohols, which are structural components of (1S,3S)-3-Aminocyclopentanol, are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it can be hypothesized that it may interact with biomolecules through hydrogen bonding or ionic interactions, potentially influencing enzyme activity or gene expression .

Metabolic Pathways

It is possible that it may interact with enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

特性

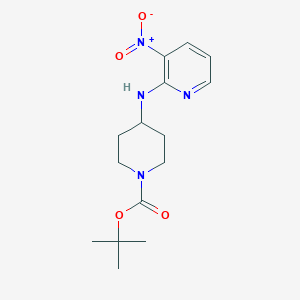

IUPAC Name |

(1S,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655110 | |

| Record name | (1S,3S)-3-Aminocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946593-67-5 | |

| Record name | (1S,3S)-3-Aminocyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

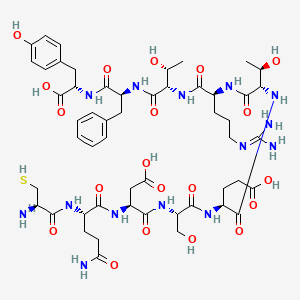

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)

![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)